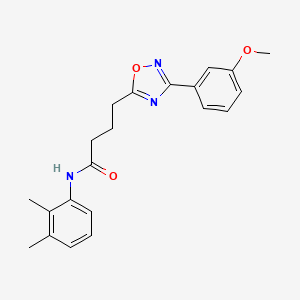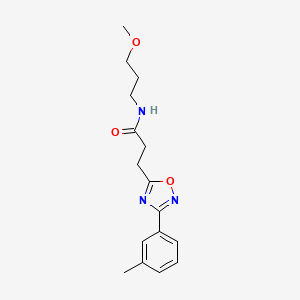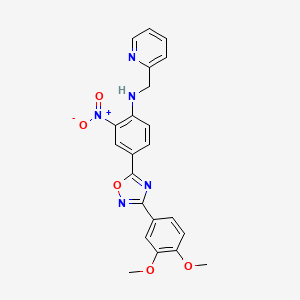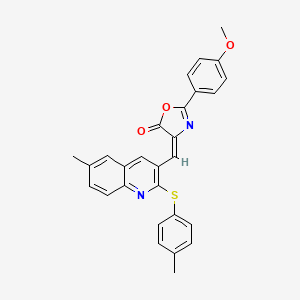![molecular formula C16H16N2O4S B7719920 N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)
N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide, also known as Compound 1, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for future studies.
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of the enzyme protein kinase B (AKT), which is involved in cell survival and growth.
Biochemical and Physiological Effects:
N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide 1 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors. Additionally, it has been found to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide 1 in lab experiments is its specificity for AKT inhibition, which can help researchers better understand the role of this enzyme in various cellular processes. However, one limitation is that it may not be suitable for use in certain types of experiments due to its potential toxicity and limited solubility.
Future Directions
There are several potential future directions for research involving N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide 1. One area of interest is its use as a therapeutic agent for the treatment of cancer, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Other potential areas of research include its use in the treatment of inflammatory diseases and its potential as a tool for studying cellular signaling pathways.
Synthesis Methods
The synthesis of N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide 1 involves several steps, including the reaction of 2,3-dihydro-1H-indole-1-sulfonyl chloride with N-methylacetamide, followed by the reaction of the resulting product with benzylamine and 4-hydroxyphenylboronic acid. The final product is then purified through column chromatography.
Scientific Research Applications
N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide 1 has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide 1 exhibits anti-tumor activity in various cancer cell lines, making it a promising candidate for further research in this area.
properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c17-16(19)11-22-13-5-7-14(8-6-13)23(20,21)18-10-9-12-3-1-2-4-15(12)18/h1-8H,9-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXJRKVZMKMHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719868.png)





![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)


